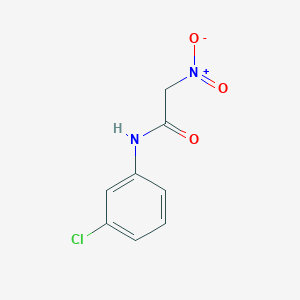
N-(3-Chlorophenyl)-2-nitroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-2-nitroacetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chlorophenyl group attached to a nitroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-nitroacetamide typically involves the reaction of 3-chloroaniline with 2-nitroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-nitroacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(3-Chlorophenyl)-2-aminoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Chloroaniline and 2-nitroacetic acid.
Scientific Research Applications
N-(3-Chlorophenyl)-2-nitroacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-nitroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenethyl)-4-nitrobenzamide: Similar structure with a different substitution pattern on the phenyl ring.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine atoms on the phenyl ring.
N-(3-Chlorophenyl)anthranilic acid: Contains a carboxylic acid group instead of a nitro group.
Uniqueness
N-(3-Chlorophenyl)-2-nitroacetamide is unique due to its specific combination of a chlorophenyl group and a nitroacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7ClN2O3 |
|---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-nitroacetamide |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-2-1-3-7(4-6)10-8(12)5-11(13)14/h1-4H,5H2,(H,10,12) |
InChI Key |
FILCGFNTVQJOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12983904.png)
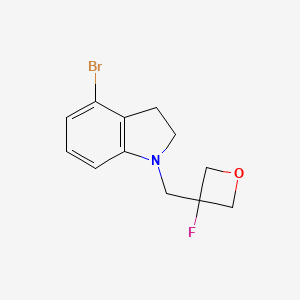
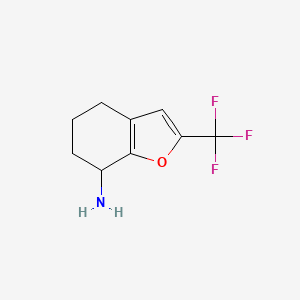
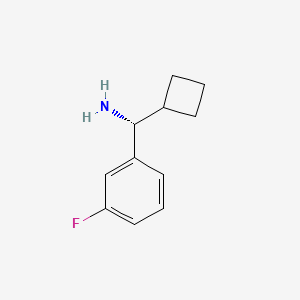
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
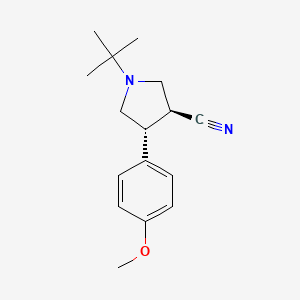
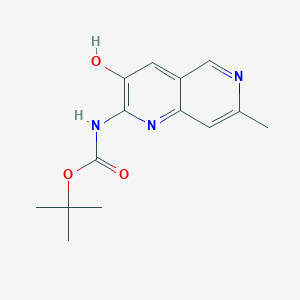



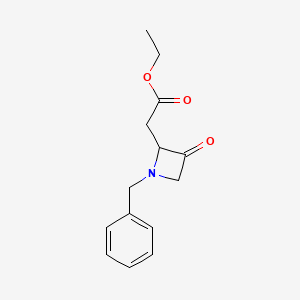
![Methyl 3-formyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12983974.png)
